molecular formula C19H26O5S B11767251 Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate

Cat. No.: B11767251
M. Wt: 366.5 g/mol
InChI Key: RGNBBURLJAKHQF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate involves several steps. Typically, the preparation starts with the formation of the core structure, followed by the introduction of the cyclopropylsulfonyl and tetrahydro-2H-pyran-4-YL groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can enhance binding affinity, while the tetrahydro-2H-pyran-4-YL group may influence the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,14,17-18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBBURLJAKHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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